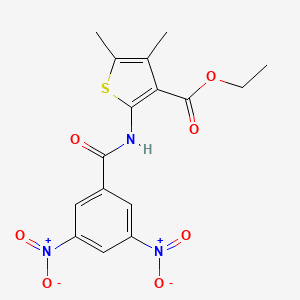![molecular formula C17H23N5O B4704410 6-Cyclopentyl-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5-one](/img/structure/B4704410.png)
6-Cyclopentyl-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5-one
Descripción general
Descripción
6-Cyclopentyl-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5-one is a compound of significant interest in medicinal chemistry. It is known for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs) and AMPK-related kinase 5 (ARK5). These kinases play crucial roles in cell cycle regulation and cancer progression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopentyl-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5-one involves several key steps. One common method includes the condensation of DMF-DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one core. This is accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and further condensation reactions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6-Cyclopentyl-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5-one undergoes various chemical reactions, including:
Substitution: The methyl sulfoxide can be substituted with different aryl/heteroaryl amines to achieve the desired pyridopyrimidine compounds.
Common Reagents and Conditions
Common reagents used in these reactions include m-chloroperbenzoic acid for oxidation and various aryl/heteroaryl amines for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .
Major Products
The major products formed from these reactions include various substituted pyridopyrimidine derivatives, which can be further modified to enhance their biological activity .
Aplicaciones Científicas De Investigación
6-Cyclopentyl-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-Cyclopentyl-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5-one involves the inhibition of cyclin-dependent kinases (CDKs) and AMPK-related kinase 5 (ARK5). These kinases are crucial for cell cycle progression and survival. By inhibiting these kinases, the compound induces apoptosis in cancer cells, thereby reducing tumor growth .
Comparación Con Compuestos Similares
Similar Compounds
8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile: This compound also targets CDKs and ARK5 and has shown potent anticancer activity.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are novel CDK2 inhibitors with significant cytotoxic activities against various cancer cell lines.
Uniqueness
6-Cyclopentyl-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5-one is unique due to its specific structure, which allows it to effectively inhibit multiple kinases involved in cancer progression. Its ability to induce apoptosis at low concentrations makes it a promising candidate for further development as an anticancer agent .
Propiedades
IUPAC Name |
6-cyclopentyl-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O/c1-20-8-10-21(11-9-20)17-18-12-14-15(19-17)6-7-22(16(14)23)13-4-2-3-5-13/h6-7,12-13H,2-5,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQILGROGOLTGLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C3C(=N2)C=CN(C3=O)C4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(pyridin-4-yl)-7-(tetrahydrofuran-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4704330.png)
![N-[(E)-1-(4-chlorophenyl)-3-oxo-3-pyrrolidin-1-ylprop-1-en-2-yl]benzamide](/img/structure/B4704333.png)
![4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B4704342.png)
![2-{[4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-phenylethyl)acetamide](/img/structure/B4704346.png)
![N-[(Ethylcarbamothioyl)amino]propanamide](/img/structure/B4704354.png)

![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B4704383.png)
![(3,4-difluorophenyl)[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]amine](/img/structure/B4704389.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}butanamide](/img/structure/B4704391.png)

![5-(3-HYDROXYPHENYL)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1,2-OXAZOLE-3-CARBOXAMIDE](/img/structure/B4704403.png)
![2-[2-({3-(AMINOCARBONYL)-4-[4-(TERT-BUTYL)PHENYL]-5-METHYL-2-THIENYL}AMINO)-2-OXOETHOXY]ACETIC ACID](/img/structure/B4704409.png)

![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-5-methyl-4-[(4-nitrophenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4704420.png)
